molecular formula C8H9NO B110260 2,5-Dimethylnicotinaldehyde CAS No. 1211522-52-9

2,5-Dimethylnicotinaldehyde

Cat. No. B110260
CAS RN: 1211522-52-9
M. Wt: 135.16 g/mol
InChI Key: MTZPFDHRHGDFCN-UHFFFAOYSA-N
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Description

2,5-Dimethylnicotinaldehyde is a chemical compound with the molecular formula C8H9NO . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylnicotinaldehyde consists of a pyridine ring with two methyl groups and an aldehyde group. The InChI string representation of its structure is InChI=1S/C8H9NO/c1-6-3-8(5-10)7(2)9-4-6/h3-5H,1-2H3.

Scientific Research Applications

Green Chemistry and Biofuel Production

An integrated process has been developed for the production of 2,5-dimethylfuran from fructose, demonstrating high efficiency and environmental favorability. This process highlights the potential of using biomass-derived compounds for creating sustainable biofuels and chemicals, aligning with green chemistry principles (Upare et al., 2015).

Combustion and Fuel Characteristics

Research on 2,5-dimethylfuran explores its properties as a promising biofuel, analyzing its combustion characteristics and emissions in comparison to traditional fuels. This compound demonstrates potential as an alternative or additive to gasoline, with implications for improving fuel efficiency and reducing emissions (Wang et al., 2013).

Chemical Synthesis and Organic Chemistry Applications

The synthesis of novel compounds through multicomponent reactions in DMSO is an example of advancing organic synthesis techniques. Such research contributes to the development of new materials and compounds with potential applications in various fields, including pharmaceuticals and materials science (Ryzhkova et al., 2021).

Catalysis and Chemical Transformation

Studies have demonstrated the conversion of monosaccharides into 2,5-dimethylfuran using multifunctional catalysts, showcasing the efficiency of catalytic processes in transforming biomass into valuable chemicals. This research underscores the importance of catalyst development in sustainable chemistry and biofuel production (Insyani et al., 2017).

Safety and Hazards

2,5-Dimethylnicotinaldehyde is classified as having acute toxicity (oral, category 4, H302) and can cause skin corrosion/irritation (category 2, H315) .

properties

IUPAC Name

2,5-dimethylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-8(5-10)7(2)9-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZPFDHRHGDFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595882
Record name 2,5-Dimethylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylnicotinaldehyde

CAS RN

1211522-52-9
Record name 2,5-Dimethylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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